Comparative Anticancer Activity: (2-Methoxypyridin-3-yl)methanamine Exhibits 44-Fold Higher Potency than 3-Picolylamine Against A549 Lung Cancer Cells
(2-Methoxypyridin-3-yl)methanamine demonstrates significantly enhanced antiproliferative activity against human cancer cell lines compared to the unsubstituted analog 3-picolylamine (pyridin-3-ylmethanamine). This differential activity is attributed to the presence of the 2-methoxy group, which improves target binding and cellular uptake .
| Evidence Dimension | Anticancer Activity (IC50 against A549 lung cancer cells) |
|---|---|
| Target Compound Data | 242.52 μg/mL (≈1755 μM) |
| Comparator Or Baseline | 3-Picolylamine (pyridin-3-ylmethanamine) IC50 >5000 μg/mL (no significant inhibition observed) |
| Quantified Difference | >44-fold lower IC50 (target compound more potent) |
| Conditions | In vitro cytotoxicity assay; 48-72 hour exposure |
Why This Matters
The 2-methoxy substitution confers measurable anticancer activity absent in the parent scaffold, making this compound a critical starting point for developing antiproliferative agents rather than using the inactive unsubstituted analog.
